(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
Overview
Description
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to an indan ring, along with a carbamic acid tert-butyl ester functional group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Mechanism of Action
Target of Action
The primary target of the compound (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
It’s known that tert-butyl esters are widely used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The tert-butyl group in the compound can be deprotected under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Biochemical Pathways
The compound affects the biochemical pathways involving the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers . The released t-butyl carbocation can potentially react with electron-rich aromatics .
Pharmacokinetics
The pharmacokinetics of This compound
It’s known that the metabolic stability, solubility, and systemic prodrug exposure of similar compounds can be influenced by the tert-butyl ester group .
Result of Action
The result of the compound’s action is the formation of 2-methyl-propene .
Action Environment
The action of the compound can be influenced by environmental factors such as the presence of water and the type of solvent used. For instance, if water is added to the solution, the t-butyl cation will take an OH group and the TFA will become protonated . The type of solvent can also affect the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester typically involves several steps. One common method includes the bromination of indan to introduce the bromine atom at the 6-position. This is followed by the formation of the carbamic acid tert-butyl ester group through a reaction with tert-butyl chloroformate and an appropriate amine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-indanone: A related compound with a similar indan ring structure but lacking the carbamic acid ester group.
6-Bromo-2,3-dihydro-1H-inden-1-one: Another similar compound with slight structural differences.
Uniqueness
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific research applications.
Properties
IUPAC Name |
tert-butyl N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZLDIZHPBHGQ-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130149 | |
Record name | Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414960-68-1 | |
Record name | Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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